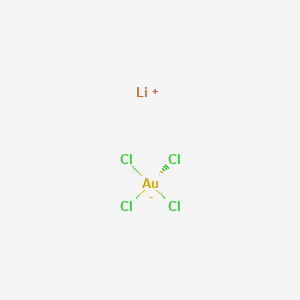
Zimtsäure-d6
Übersicht
Beschreibung
3-Phenyl-d5-2-propenoic acid-3-d1, also known as trans-Cinnamic acid-β,2,3,4,5,6-d6, is a compound with the linear formula C6D5CD=CHCO2H . It has a molecular weight of 154.20 .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-d5-2-propenoic acid-3-d1 is represented by the SMILES string [H]\C (=C (\ [2H])c1c ( [2H])c ( [2H])c ( [2H])c ( [2H])c1 [2H])C (O)=O .It has a boiling point of 300 °C and a melting point of 132-135 °C .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Zimtsäurederivate, einschließlich Zimtsäure-d6, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie zeigten Wirksamkeit gegen eine Reihe von grampositiven und gramnegativen Bakterien sowie Pilzarten wie Candida albicans. Die Struktur der Zimtsäure ermöglicht Modifikationen, die ihre biologische Wirksamkeit verbessern können, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Mittel macht .
Antikrebs-Potenzial
Untersuchungen haben gezeigt, dass Zimtsäurederivate eine potente Antikrebsaktivität aufweisen können. Sie wirken durch verschiedene Mechanismen, wie z. B. die Induktion von Apoptose in Krebszellen, die Hemmung des Tumorwachstums und die Verbesserung der Wirksamkeit bestehender Chemotherapeutika. This compound könnte verwendet werden, um diese Effekte genauer zu untersuchen, was möglicherweise zu neuen therapeutischen Strategien gegen Krebs führt .
Antioxidative Eigenschaften
Zimtsäure und ihre Derivate sind für ihre antioxidativen Eigenschaften bekannt. Sie können Radikal-Kettenreaktionen unterbrechen, indem sie Elektronen abgeben, stabile Produkte bilden und so den Körper vor oxidativem Stress schützen. Diese Eigenschaft ist entscheidend für die Vorbeugung chronischer Krankheiten und hat potenzielle Anwendungen in der Lebensmittelkonservierung und Pharmakologie .
Neuroprotektive Effekte
Derivate der Zimtsäure haben neuroprotektive Wirkungen gezeigt, die bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit von Vorteil sein könnten. Durch die Untersuchung von this compound können Forscher ihr Potenzial zur Hemmung von Enzymen wie Acetylcholinesterase untersuchen, die an der Progression von Alzheimer beteiligt sind .
Antidiabetische Aktivität
Zimtsäurederivate wurden in der Literatur für ihre antidiabetischen Eigenschaften beschrieben, indem sie verschiedene Stoffwechselwege beeinflussen. Sie können die Insulinsekretion stimulieren, die Funktionalität der pankreatischen β-Zellen verbessern und die Glukoseaufnahme erhöhen. This compound kann in der Forschung verwendet werden, um diese Effekte besser zu verstehen und neue Antidiabetika zu entwickeln .
Synthese von biobasierten Materialien
Zimtsäure wird auf ihre Anwendung in der Synthese von biobasierten funktionalen Materialien, wie z. B. Biokunststoffen, untersucht. Diese Materialien können zur Reduzierung der globalen Erwärmung beitragen, indem sie nachhaltige Alternativen zu herkömmlichen Kunststoffen bieten. This compound kann eine Rolle in dieser Forschung spielen, indem es hilft, die Stoffwechselwege und die Synthese von bioaktiven Verbindungen zu untersuchen .
Safety and Hazards
Wirkmechanismus
Target of Action
Cinnamic acid and its derivatives, including cinnamic acid-d6, have been found to interact with several targets in the body. These include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, and their inhibition can lead to increased levels of acetylcholine, a neurotransmitter, in the brain .
Mode of Action
Cinnamic acid derivatives act on different mechanisms of action, including stimulation of insulin secretion, improvement of pancreatic β-cell functionality, inhibition of hepatic gluconeogenesis, enhanced glucose uptake, increased insulin signaling pathway, delay of carbohydrate digestion and glucose absorption, and inhibition of protein glycation and insulin fibrillation . The interaction of cinnamic acid derivatives with their targets leads to these changes, contributing to their biological efficacy .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . The presence of an acrylic acid group substituted on the phenyl ring gives cinnamic acid either a cis or a trans configuration, with the latter being the most common .
Pharmacokinetics
Current research efforts are focused on improving this aspect, such as entrapping these compounds into solid and liquid particles .
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . For instance, some derivatives have shown potent anticancer activity and were active against both AChE and BChE . The molecular and cellular effects of these compounds’ actions contribute to these properties.
Action Environment
The action, efficacy, and stability of cinnamic acid derivatives can be influenced by various environmental factors. For instance, the presence of an electron-withdrawing group on the para position of the phenyl ring has been found to enhance the anti-TB activity of these compounds
Eigenschaften
IUPAC Name |
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UMENIHJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C/C(=O)O)/[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584104 | |
| Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91453-04-2 | |
| Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trans-cinnamic-β,2,3,4,5,6-D6_acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)](/img/structure/B1602473.png)
![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)
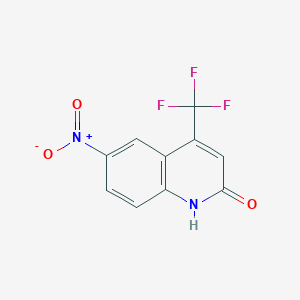
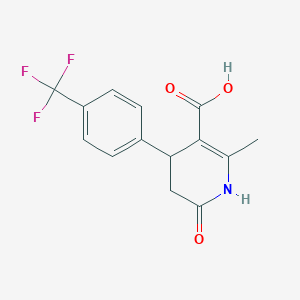
![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)
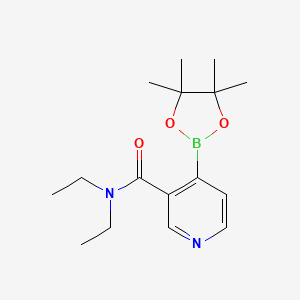

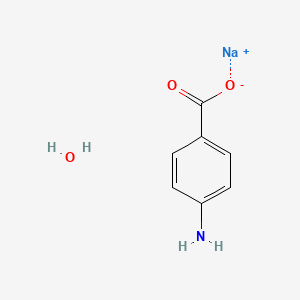
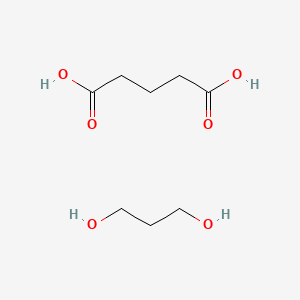
![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)
![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)
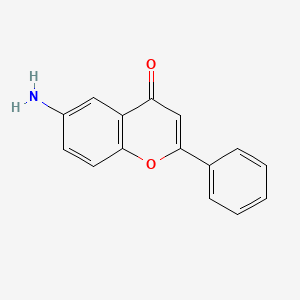
![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)
